molecular formula C15H17F3N2O B6171760 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1212423-28-3

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B6171760
CAS No.: 1212423-28-3
M. Wt: 298.30 g/mol
InChI Key: PKPQTBHUGPSIHX-UHFFFAOYSA-N
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Description

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is a compound that belongs to the class of 1,3-disubstituted ureas. This compound features a bicyclic lipophilic group derived from natural sources and a trifluoromethyl-substituted phenyl group. It is known for its potential biological activities, including inhibition of RNA virus replication and soluble epoxide hydrolase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yields and purity, with careful control of reaction conditions to minimize by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the bicyclic heptane moiety.

    Reduction: Reduction reactions can target the urea functional group or the trifluoromethyl-substituted phenyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the bicyclic heptane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly effective as an inhibitor of soluble epoxide hydrolase and RNA virus replication .

Biological Activity

The compound 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is a bicyclic urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H16F3N1O1\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_1

Research indicates that compounds with a urea moiety often interact with various biological targets including enzymes and receptors involved in cancer progression. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and leukemia cells (MOLT-3). For instance, the IC50 values for HepG2 cells were found to be approximately 5.97 µM, comparable to established chemotherapeutics like Sorafenib .
  • Selectivity Index : The selectivity index (SI) was evaluated by comparing cytotoxicity against cancerous versus normal cell lines. The compound exhibited a favorable SI, indicating a higher toxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the phenyl ring and urea moiety significantly influence the biological activity:

Compound ModificationIC50 (µM)Remarks
Trifluoromethyl group5.97Enhances potency
Hydroxyl substituents5.02Improves interaction with kinase targets
Alkyl substitutions9.81Moderate activity

This table summarizes how different substituents affect the inhibitory activity of the compound against HepG2 cells.

Case Studies

  • Hepatocellular Carcinoma : A study demonstrated that this compound effectively induced apoptosis in HepG2 cells through caspase activation pathways .
  • Lung Cancer Models : In vivo studies using A549 xenograft models showed significant tumor growth inhibition when treated with the compound, suggesting its potential as an effective therapeutic agent in lung cancer .

Properties

CAS No.

1212423-28-3

Molecular Formula

C15H17F3N2O

Molecular Weight

298.30 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)11-2-1-3-12(8-11)19-14(21)20-13-7-9-4-5-10(13)6-9/h1-3,8-10,13H,4-7H2,(H2,19,20,21)

InChI Key

PKPQTBHUGPSIHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Purity

95

Origin of Product

United States

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